![molecular formula C23H25N3O B2517894 (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1207061-97-9](/img/structure/B2517894.png)
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O and its molecular weight is 359.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, a compound with the molecular formula C23H25N3O and a molecular weight of 359.473 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by recent research findings and case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving indole derivatives and piperazine. The structural features of this compound are significant for its biological activity, particularly the presence of the indole moiety, which is known for its diverse pharmacological properties.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, a study investigating various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The cytotoxic effects were assessed using an MTT assay, revealing that certain derivatives had lower IC50 values than conventional chemotherapeutic agents like doxorubicin .
2.2 Tyrosinase Inhibition
Indole derivatives are also noted for their role as tyrosinase inhibitors, which are crucial in regulating melanin production. A study reported that related compounds demonstrated varying degrees of inhibitory activity against tyrosinase, with IC50 values significantly lower than that of standard inhibitors like kojic acid. This suggests that this compound could potentially serve as a therapeutic agent for hyperpigmentation disorders .
3.1 In Vivo Studies
Pharmacological evaluation of indole derivatives has shown promising results in anti-inflammatory and analgesic activities. For example, a study focused on novel indole compounds revealed their efficacy as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in animal models . The structure–activity relationship (SAR) analysis indicated that modifications to the indole structure could enhance these effects.
3.2 Computational Studies
Computational studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in cancer progression and inflammation pathways, indicating its potential as a lead compound for drug development .
4. Summary of Research Findings
Study | Focus | Findings | IC50 Values |
---|---|---|---|
Study 1 | Cytotoxicity | Significant activity against cancer cell lines | HepG2: 0.9 µM; MCF7: 0.55 µM; HeLa: 0.50 µM |
Study 2 | Tyrosinase Inhibition | Inhibitory activity surpassing kojic acid | Kojic acid: IC50 = 16.4 µM; Compound: IC50 = 5.9 µM |
Study 3 | Anti-inflammatory | Effective COX-2 inhibitor in vivo | Not specified but significantly effective |
科学研究应用
Synthesis and Structural Characteristics
The synthesis of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves multiple steps that typically include the reaction of indole derivatives with piperazine and cinnamyl groups. The structural characteristics of this compound, particularly the indole moiety, play a crucial role in its biological activity, making it a valuable compound for further research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound exhibited lower IC50 values compared to established chemotherapeutic agents like doxorubicin:
Cell Line IC50 Value HepG2 0.9 µM MCF7 0.55 µM HeLa 0.50 µM
Tyrosinase Inhibition
Indole derivatives are also recognized for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that:
- Inhibitory Activity : this compound demonstrated potent tyrosinase inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid:
Inhibitor IC50 Value Kojic Acid 16.4 µM Compound 5.9 µM
Anti-inflammatory Properties
Pharmacological evaluations have shown that this compound exhibits anti-inflammatory effects:
- COX-2 Inhibition : In vivo studies revealed that related indole compounds acted as effective COX-2 inhibitors, suggesting potential therapeutic applications in managing inflammatory conditions.
Computational Studies
Computational methods have been employed to assess the binding affinities of this compound to various biological targets:
- Molecular Docking : Studies indicate strong binding affinities to key enzymes involved in cancer progression and inflammation pathways, highlighting its potential as a lead compound for drug development.
Summary of Research Findings
Study | Focus | Findings | IC50 Values |
---|---|---|---|
Study 1 | Cytotoxicity | Significant activity against cancer cell lines | HepG2: 0.9 µM; MCF7: 0.55 µM; HeLa: 0.50 µM |
Study 2 | Tyrosinase Inhibition | Inhibitory activity surpassing kojic acid | Kojic acid: IC50 = 16.4 µM; Compound: IC50 = 5.9 µM |
Study 3 | Anti-inflammatory | Effective COX-2 inhibitor in vivo | Not specified but significantly effective |
属性
IUPAC Name |
2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRQXQZOEVFAKA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。